

## Cross-reactivity profiling of LDN-214117 against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | LDN-214117 |           |
| Cat. No.:            | B608507    | Get Quote |

# LDN-214117: A Comparative Analysis of Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the kinase selectivity of **LDN-214117**, supported by experimental data.

**LDN-214117** is a potent, orally active, and brain-penetrant inhibitor of Activin receptor-like kinase 2 (ALK2), a member of the transforming growth factor-beta (TGF-β) superfamily of type I serine/threonine kinases.[1][2][3] It has demonstrated therapeutic potential in preclinical models of diseases driven by aberrant ALK2 signaling, such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][4][5] A critical aspect of its preclinical evaluation is the characterization of its selectivity profile against a broad range of kinases to anticipate potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of **LDN-214117** against other kinases, based on available experimental data.

#### **Kinase Inhibition Profile of LDN-214117**

The kinase selectivity of **LDN-214117** has been evaluated using various biochemical and cellular assays. The following table summarizes the inhibitory activity of **LDN-214117** against its primary target, ALK2, and a panel of other kinases.



| Kinase Target | IC50 (nM) | Assay Type  | Reference |
|---------------|-----------|-------------|-----------|
| ALK2 (ACVR1)  | 24        | Biochemical | [1]       |
| ALK1          | 27        | Biochemical | [1]       |
| TNIK          | -         | Biochemical | [6]       |
| RIPK2         | -         | Biochemical | [6]       |
| ABL1          | -         | Biochemical | [6]       |
| ALK3          | 1,171     | Biochemical | [1]       |
| ALK5          | 3,000     | Biochemical | [1]       |
| BMP2          | 1,022     | Cellular    | [1]       |
| BMP4          | 960       | Cellular    | [1]       |
| ВМР6          | 100       | Cellular    | [1]       |
| TGF-β1        | 16,000    | Cellular    | [1]       |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates higher potency. Dashes indicate that while inhibition was noted, a specific IC50 value was not provided in the cited source.

Kinome-wide screening has further elucidated the selectivity of **LDN-214117**. In a screen against approximately 200 kinases at a concentration of 1  $\mu$ M, **LDN-214117** inhibited only 3.6% of the kinases by more than 50%. The most significantly inhibited off-target kinases, after ALK2, were identified as ABL1, RIPK2, and TNIK.[6] This demonstrates a reasonable kinome-wide selectivity for **LDN-214117**.[6]

#### **Experimental Protocols**

The determination of the kinase inhibition profile of **LDN-214117** involved the use of established methodologies, primarily radioactive biochemical kinase assays and cell-based assays such as the NanoBRET Target Engagement assay.

#### Radioactive Kinase Assay (General Protocol)







This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[7][8][9][10][11]

- Reaction Setup: Purified recombinant kinase is incubated with a specific substrate (e.g., a peptide or protein) in a reaction buffer.
- Initiation: The kinase reaction is initiated by the addition of ATP, which includes a proportion of radiolabeled [γ-<sup>32</sup>P]ATP or [γ-<sup>33</sup>P]ATP. The reaction is carried out at a controlled temperature for a defined period.
- Quenching: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane.
- Separation: The radiolabeled substrate is separated from the unreacted radiolabeled ATP.
  This is commonly achieved by washing the phosphocellulose membrane, which binds the substrate but not the free ATP.
- Detection and Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
- IC50 Determination: To determine the IC50 value, the assay is performed with varying concentrations of the inhibitor (**LDN-214117**). The resulting data is plotted to calculate the concentration at which 50% of the kinase activity is inhibited.





Click to download full resolution via product page

Workflow for a typical radioactive kinase assay.



## NanoBRET™ Target Engagement Assay (General Protocol)

This is a live-cell assay that measures the binding of an inhibitor to its target kinase. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[12][13][14][15][16]

- Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
- Assay Plating: The transfected cells are plated in a multi-well plate.
- Tracer and Inhibitor Addition: A cell-permeable fluorescent tracer that binds to the kinase is added to the cells, followed by the test inhibitor (LDN-214117) at various concentrations.
- BRET Measurement: The substrate for NanoLuc® luciferase is added, and the BRET signal is measured using a luminometer. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
- Competitive Displacement: The inhibitor competes with the fluorescent tracer for binding to the kinase. Increased inhibitor binding leads to the displacement of the tracer and a decrease in the BRET signal.
- IC50 Determination: The reduction in the BRET signal is measured across a range of inhibitor concentrations to determine the IC50 value for target engagement in a cellular environment.





Click to download full resolution via product page

Workflow for the NanoBRET™ Target Engagement Assay.

#### **Signaling Pathways of Key Off-Target Kinases**

Understanding the signaling pathways of the key identified off-target kinases is crucial for predicting potential pharmacological side effects.

#### **ALK2 Signaling Pathway**

ALK2 is a type I receptor for bone morphogenetic proteins (BMPs). Upon ligand binding, ALK2 forms a complex with a type II BMP receptor, leading to its phosphorylation and activation. Activated ALK2 then phosphorylates downstream SMAD proteins (SMAD1/5/8), which form a



complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in processes like osteogenesis.[17][18][19][20]



Click to download full resolution via product page

Simplified ALK2 signaling pathway.

### **TNIK, RIPK2, and ABL1 Signaling Pathways**



The primary off-target kinases of **LDN-214117** are involved in diverse and critical cellular signaling pathways.

- TNIK (TRAF2 and NCK interacting kinase): A serine/threonine kinase that is a key component of the Wnt signaling pathway, which is crucial for cell proliferation and development.[21][22][23][24][25]
- RIPK2 (Receptor-interacting serine/threonine-protein kinase 2): A critical mediator in the innate immune response, acting downstream of NOD-like receptors to activate NF-κB and MAPK signaling pathways.[26][27][28][29][30]
- ABL1 (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase involved in various cellular processes, including cell growth, division, and adhesion.
   Dysregulation of ABL1 is a hallmark of certain leukemias.[31][32][33][34][35]





Click to download full resolution via product page

Overview of signaling pathways for key off-target kinases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an ALK-2 inhibitor as an agonist for intercellular exchange and tumor delivery of nanomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A high-throughput radiometric kinase assay PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Kinase Assays | Revvity [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 15. researchgate.net [researchgate.net]
- 16. promegaconnections.com [promegaconnections.com]
- 17. What are the therapeutic candidates targeting ALK2? [synapse.patsnap.com]

#### Validation & Comparative





- 18. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 20. journals.biologists.com [journals.biologists.com]
- 21. The kinase TNIK is an essential activator of Wnt target genes PMC [pmc.ncbi.nlm.nih.gov]
- 22. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 23. TNIK Wikipedia [en.wikipedia.org]
- 24. tcnlab.ca [tcnlab.ca]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. RIPK2: a promising target for cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 29. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 31. encyclopedia.pub [encyclopedia.pub]
- 32. ABL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 33. ABL (gene) Wikipedia [en.wikipedia.org]
- 34. researchgate.net [researchgate.net]
- 35. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-reactivity profiling of LDN-214117 against other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608507#cross-reactivity-profiling-of-ldn-214117against-other-kinases]

#### Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com